5-(2-Pyridyl)-1H-pyrrole-3-carbaldehyde

Descripción general

Descripción

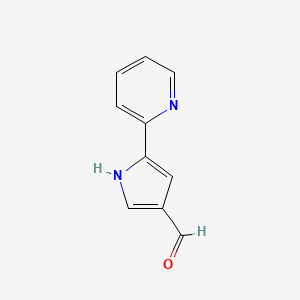

5-(2-Pyridyl)-1H-pyrrole-3-carbaldehyde: is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring fused to a pyrrole ring with an aldehyde functional group at the 3-position of the pyrrole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Pyridyl)-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 2-acetylpyridine with an appropriate pyrrole derivative under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which is then oxidized to yield the desired aldehyde.

Another approach involves the cyclization of a suitable precursor, such as a 2-pyridyl-substituted acylhydrazone, under basic conditions. This method often requires the use of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper complexes, can also enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

5-(2-Pyridyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products Formed

Oxidation: 5-(2-Pyridyl)-1H-pyrrole-3-carboxylic acid

Reduction: 5-(2-Pyridyl)-1H-pyrrole-3-methanol

Substitution: Various substituted derivatives depending on the electrophile used

Aplicaciones Científicas De Investigación

5-(2-Pyridyl)-1H-pyrrole-3-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: The compound can be used as a ligand in the study of metal-protein interactions. Its ability to coordinate with metal ions makes it valuable in bioinorganic chemistry.

Medicine: Derivatives of this compound have shown potential as therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

Industry: The compound is used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mecanismo De Acción

The mechanism of action of 5-(2-Pyridyl)-1H-pyrrole-3-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridine and pyrrole rings can participate in π-π stacking interactions and hydrogen bonding, enhancing the compound’s binding affinity to its target.

In catalysis, the compound can act as a ligand, coordinating with metal centers to form active catalytic complexes. These complexes can facilitate various chemical transformations, such as cross-coupling reactions or oxidation processes.

Comparación Con Compuestos Similares

5-(2-Pyridyl)-1H-pyrrole-3-carbaldehyde can be compared with other similar compounds, such as:

2-(2-Pyridyl)pyrrole: Lacks the aldehyde functional group, resulting in different reactivity and applications.

5-(2-Pyridyl)-1H-pyrrole-3-carboxylic acid:

2-(2-Pyridyl)imidazole: Contains an imidazole ring instead of a pyrrole ring, leading to distinct chemical behavior and applications.

The uniqueness of this compound lies in its combination of a pyridine ring, a pyrrole ring, and an aldehyde functional group, which provides a versatile platform for various chemical transformations and applications.

Actividad Biológica

5-(2-Pyridyl)-1H-pyrrole-3-carbaldehyde is a compound that has garnered interest due to its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrrole ring substituted with a pyridine moiety and an aldehyde functional group. Its chemical structure can be represented as follows:

This compound's unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It is known to act as an electrophile, capable of forming covalent bonds with nucleophilic sites on proteins, which can modulate their activity. This mechanism is crucial for its potential therapeutic effects in various diseases.

This compound exhibits several notable biochemical properties:

- Antimicrobial Activity : Preliminary studies indicate that this compound has significant antimicrobial effects against various bacterial strains.

- Anticancer Potential : Research has shown that it can inhibit cancer cell proliferation, suggesting a potential role in cancer therapy.

- Antioxidant Activity : The compound demonstrates the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.

Antimicrobial Activity

A study assessing the antimicrobial properties of this compound revealed that it exhibits effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have highlighted the anticancer potential of this compound. A notable study reported the following findings:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values :

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 18 |

These results indicate that the compound effectively inhibits cell growth in various cancer cell lines, warranting further investigation into its mechanisms of action.

Safety and Toxicity

The selectivity index (SI) was calculated to assess the safety profile of this compound. The compound demonstrated a favorable SI, indicating low toxicity towards normal cells while being effective against cancer cells.

Propiedades

IUPAC Name |

5-pyridin-2-yl-1H-pyrrole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-7-8-5-10(12-6-8)9-3-1-2-4-11-9/h1-7,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAEDNWRCZDCTDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CN2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.